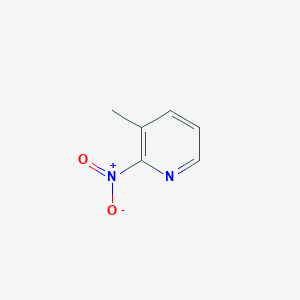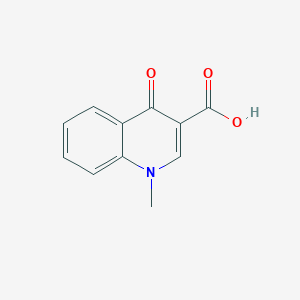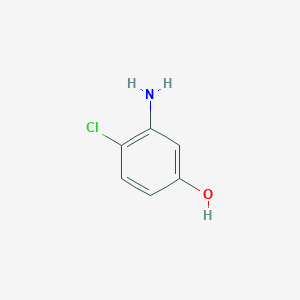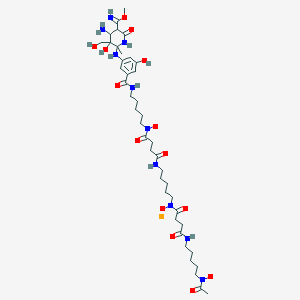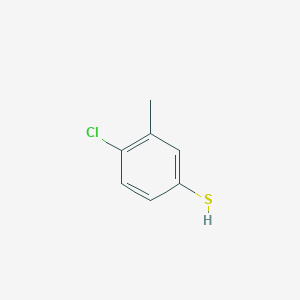
4-Chloro-3-méthylthiophénol
Vue d'ensemble
Description
4-Chloro-3-methylthiophenol is an organic compound with the molecular formula C(_7)H(_7)ClS It is a derivative of thiophenol, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position
Applications De Recherche Scientifique
4-Chloro-3-methylthiophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation, but this is speculative and would need to be confirmed by further studies.
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylthiophenol can be synthesized through several methods. One common synthetic route involves the chlorination of 3-methylthiophenol. This reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride (SOCl(_2)) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the use of 3-methylphenol (m-cresol) as a starting material. This compound undergoes a series of reactions, including sulfonation, reduction, and chlorination, to yield 4-chloro-3-methylthiophenol.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-3-methylthiophenol may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methylthiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)).
Reduction: Reduction reactions can convert 4-chloro-3-methylthiophenol to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or alkoxides replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4)), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorothiophenol: Similar structure but lacks the methyl group at the third position.
3-Methylthiophenol: Similar structure but lacks the chlorine atom at the fourth position.
4-Chloro-3-methylphenol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
4-Chloro-3-methylthiophenol is unique due to the presence of both a chlorine atom and a methyl group on the thiophenol ring. This combination of substituents influences its reactivity and properties, making it distinct from other thiophenol derivatives. The chlorine atom increases its electrophilicity, while the methyl group can affect its steric and electronic properties, leading to unique reactivity patterns and applications.
Propriétés
IUPAC Name |
4-chloro-3-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKWCYVLTDUGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938040 | |
| Record name | 4-Chloro-3-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17178-00-6 | |
| Record name | 4-Chloro-3-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


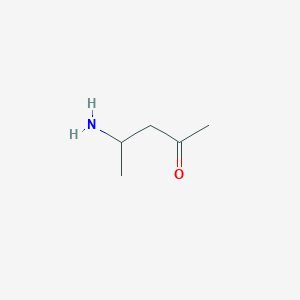
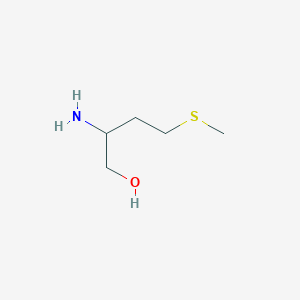
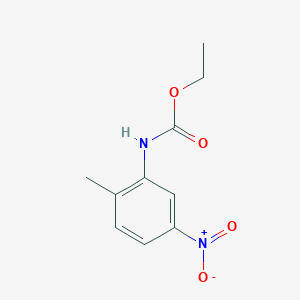
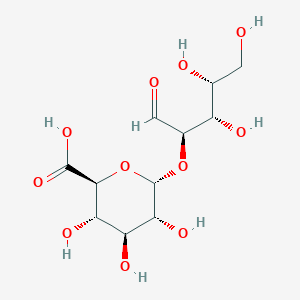
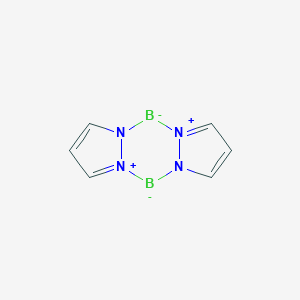
![(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B96843.png)
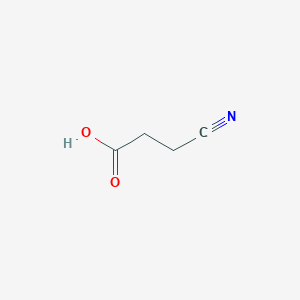
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
